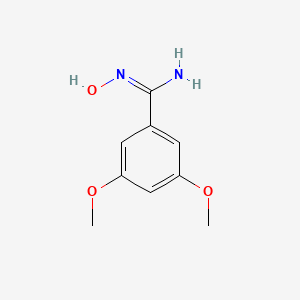

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide

カタログ番号 B2439307

CAS番号:

453566-08-0

分子量: 196.206

InChIキー: OPLPZCZTKUUMGF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.20318 . This compound is used for proteomics research .

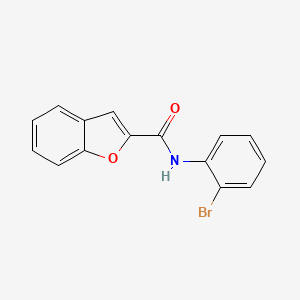

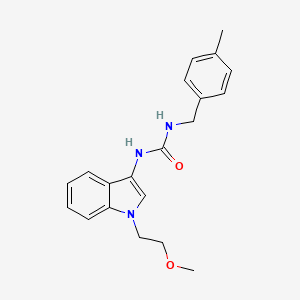

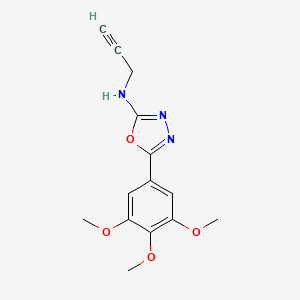

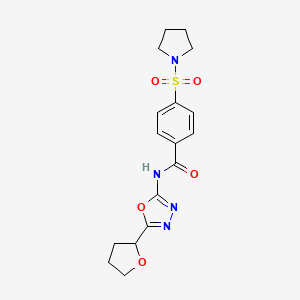

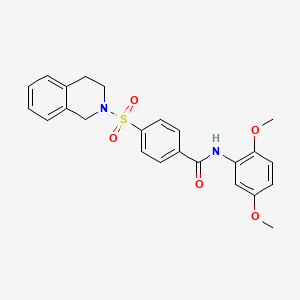

Molecular Structure Analysis

“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” contains a total of 26 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” has a melting point of 142-145°C . The compound’s InChI Key is OPLPZCZTKUUMGF-UHFFFAOYSA-N .科学的研究の応用

Synthesis of Antibacterial Agents

- A study by Stuart et al. (1983) developed a new route to synthesize 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines, which are used as antibacterial agents. This synthesis involved the condensation of phenols with hydroxymethyl pyrimidine in acidic medium, producing a variety of pyrimidines, including those with 3,5-dimethoxy substitutions.

Natural Compound Isolation

- Research by Nagashima et al. (1999) on the liverwort Marchesinia brachiata led to the isolation of compounds related to 3,5-dimethoxybenzene, contributing to a better understanding of natural product chemistry.

Medicinal Intermediate Synthesis

- Zhang et al. (2007) described a new process for synthesizing 3,5-dihydroxy-1-pentylbenzene, used as a medicinal intermediate and for HIV restrainer synthesis, starting from 3,5-dimethoxybenzoic acid.

Study of Mono-oxime Reactivity

- Bolker and Kung (1969) investigated the reaction of 2,6-dimethoxybenzoquinone with hydroxylamine, producing a compound with a 3,5-dimethoxy substitution. This study contributed to understanding the reactivity and tautomeric forms of such compounds.

Analgesic and Anti-Inflammatory Properties

- A study by Gamaniel et al. (2000) explored the effects of 3,5-dimethoxy-4-hydroxybenzoic acid on haemoglobin S (Hb S) polymerisation, pain, and inflammation, highlighting its potential in managing sickle cell disease.

Redox Shuttle Stability in Batteries

- Zhang et al. (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene to study its use as a redox shuttle in lithium-ion batteries, contributing to the development of safer and more efficient energy storage solutions.

将来の方向性

特性

IUPAC Name |

N'-hydroxy-3,5-dimethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLPZCZTKUUMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=NO)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C(=N\O)/N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-3,5-dimethoxybenzimidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)

![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)

![4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439244.png)

![7-azepan-1-yl-3-[(2,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2439247.png)